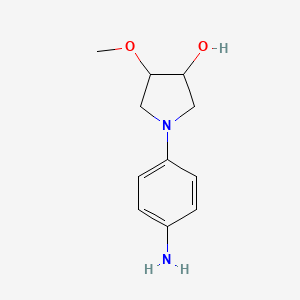
1-(4-Aminophenyl)-4-methoxypyrrolidin-3-ol
説明
1-(4-Aminophenyl)-4-methoxypyrrolidin-3-ol is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Corrosion Inhibition
One of the significant applications of related compounds is in the field of corrosion science. A study by Bentiss et al. (2009) explored the corrosion control properties of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in a hydrochloric acid medium. This research demonstrated the compound's high inhibition efficiency, reaching up to 98% at a specific concentration, suggesting that derivatives of "1-(4-Aminophenyl)-4-methoxypyrrolidin-3-ol" might also exhibit similar corrosion inhibition properties. The study provides insights into the adsorption mechanism and the compound's role as a mixed inhibitor for both cathodic and anodic corrosion processes (Bentiss et al., 2009).
Synthetic Chemistry and Catalysis
In synthetic chemistry, these compounds have shown utility in facilitating various chemical reactions. For instance, research by Martin‐Rapún et al. (2011) found that enantiopure 4-oxy-substituted 3-aminopyrrolidines, which share structural similarities with "this compound," serve as effective catalysts for the asymmetric, anti-selective Mannich reaction. This highlights the potential of such compounds in enantioselective synthesis, showing very high catalytic activity and stereoselectivity under certain conditions (Martin‐Rapún et al., 2011).
Pharmaceutical Applications
Moreover, compounds structurally related to "this compound" have been explored for their potential pharmaceutical applications. For example, Greene et al. (2016) investigated 3-phenoxy-1,4-diarylazetidin-2-ones for their antiproliferative properties against cancer cells, suggesting that similar compounds could be developed as tubulin-targeting antitumor agents. The study shows that modifications to the chemical structure can significantly affect their biological activity, offering a promising route for the development of new therapeutics (Greene et al., 2016).
Material Science and Polymer Chemistry
In material science and polymer chemistry, derivatives of "this compound" have been applied in the development of new materials. Damaceanu et al. (2012) synthesized a new polymer-drug conjugate for potential biomedical applications, indicating the versatility of these compounds in creating functional materials for drug delivery systems (Damaceanu et al., 2012).
特性
IUPAC Name |
1-(4-aminophenyl)-4-methoxypyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-15-11-7-13(6-10(11)14)9-4-2-8(12)3-5-9/h2-5,10-11,14H,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRVKIZFBWGANC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


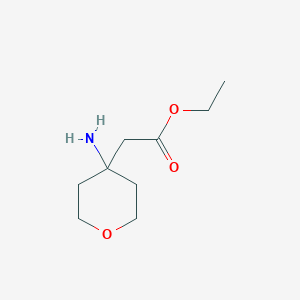
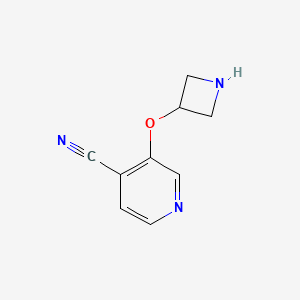

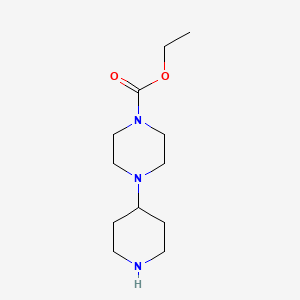


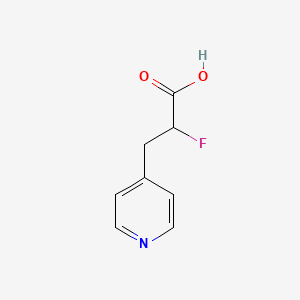
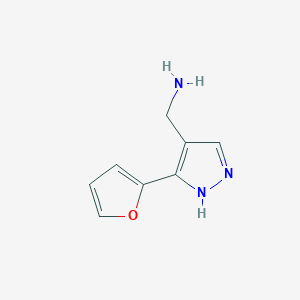
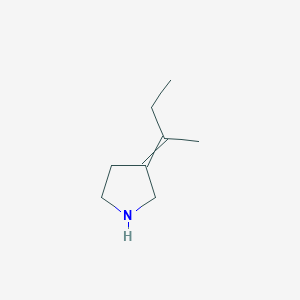

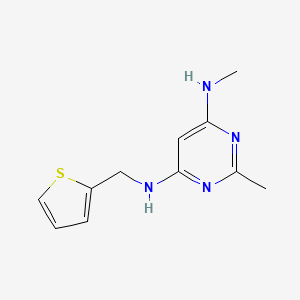


![1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1493097.png)
